molecular formula C8H4N4O2 B14797651 1H-Indazole-5-carbonitrile, 6-nitro-

1H-Indazole-5-carbonitrile, 6-nitro-

Cat. No.: B14797651
M. Wt: 188.14 g/mol
InChI Key: PNSCGKWAXKKZNU-UHFFFAOYSA-N
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Description

1H-Indazole-5-carbonitrile, 6-nitro- is a bicyclic aromatic compound featuring an indazole core substituted with a cyano (-CN) group at position 5 and a nitro (-NO₂) group at position 6. The indazole scaffold is notable for its pharmaceutical relevance, particularly in kinase inhibition and anticancer research . The electron-withdrawing nitro and cyano groups likely influence the compound’s reactivity, solubility, and biological activity.

Properties

Molecular Formula

C8H4N4O2

Molecular Weight

188.14 g/mol

IUPAC Name

6-nitro-1H-indazole-5-carbonitrile

InChI

InChI=1S/C8H4N4O2/c9-3-5-1-6-4-10-11-7(6)2-8(5)12(13)14/h1-2,4H,(H,10,11)

InChI Key

PNSCGKWAXKKZNU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carbonitrile, 6-nitro- can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of 1H-Indazole-5-carbonitrile, 6-nitro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5-carbonitrile, 6-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

1H-Indazole-5-carbonitrile, 6-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole-5-carbonitrile, 6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects
Compound Name Substituents Key Properties/Applications References
1H-Indazole-5-carbonitrile -CN at position 5 MW: 143.15; stored at 2–8°C; used in medicinal chemistry intermediates .
1-Aryl-5-nitro-1H-indazoles -NO₂ at position 5; aryl at N1 Synthesized via optimized methods; improved yields and reduced waste .
1H-Indazole-3-carboxylic acid -COOH at position 3 MW: 162.14; research applications in organic synthesis .
7-Substituted-5-(1H-indol-3-yl)tetrazolopyrimidine-6-carbonitrile -CN at position 6; tetrazolopyrimidine core Cytotoxic evaluation in drug discovery; synthesized via multicomponent reactions .

Key Observations :

  • Positional Effects : Nitro groups at position 5 (as in 1-aryl-5-nitro-1H-indazoles) vs. position 6 (target compound) alter electronic distribution. The nitro group at position 6 may enhance electrophilic substitution at adjacent positions due to resonance effects .
  • The nitro group may confer redox activity or metabolic stability .

Comparative Challenges :

  • Nitration of electron-deficient indazoles (due to -CN) may require harsh conditions, risking decomposition.
  • Steric hindrance at position 6 (adjacent to the indazole N1) could reduce reaction efficiency compared to position 5 derivatives .
Physicochemical Properties
Property 1H-Indazole-5-carbonitrile, 6-nitro- (Inferred) 1H-Indazole-5-carbonitrile 1-Aryl-5-nitro-1H-indazoles
Molecular Weight ~188.13 (estimated) 143.15 250–350 (varies by aryl group)
Solubility Low in water; moderate in polar solvents Low (similar to aromatic nitriles) Varies with aryl substituent
Stability Sensitive to heat (nitro group) Stable at 2–8°C Stable under inert conditions

Q & A

Q. What are the recommended synthetic routes for 6-nitro-1H-indazole-5-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or nitro-group introduction via nitration of pre-functionalized indazole precursors. For example, 1H-indazole-5-carbonitrile (CAS 74626-47-4) can be nitrated at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize decomposition . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios of nitrating agents to avoid over-nitration. Post-synthesis purification via column chromatography (e.g., silica gel with dichloromethane/methanol gradients) is critical for isolating the target compound .

Q. What spectroscopic methods confirm the structure of nitro-substituted indazole carbonitriles?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To verify nitro-group placement (e.g., deshielding effects on adjacent protons) and carbonitrile resonance (C≡N peak at ~110–120 ppm) .
  • IR Spectroscopy : Confirms nitrile (C≡N stretch at ~2200 cm⁻¹) and nitro (asymmetric/symmetric NO₂ stretches at ~1520 and ~1350 cm⁻¹) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₄N₄O₂ for 6-nitro-1H-indazole-5-carbonitrile) .

Q. What purification techniques are effective for isolating 6-nitro-1H-indazole-5-carbonitrile from reaction mixtures?

  • Methodological Answer : After quenching the reaction, extract with ethyl acetate and wash with brine to remove acidic residues. Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate to dichloromethane/methanol). Recrystallization from solvent mixtures (e.g., dichloromethane/n-hexane) enhances purity, as demonstrated in analogous indazole derivatives .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve crystallographic ambiguities in nitro-substituted indazole derivatives?

  • Methodological Answer : SHELXL refines crystal structures by modeling anisotropic displacement parameters for nitro groups, which often exhibit high thermal motion. For twinned crystals (common in nitro-indazoles), use the TWIN and BASF commands to account for twin domains . High-resolution data (<1.0 Å) enables precise electron density mapping to distinguish nitro orientation and validate hydrogen-bonding networks (e.g., nitro···cyano interactions) .

Q. What strategies address discrepancies between computational and experimental spectral data for nitro-indazole compounds?

  • Methodological Answer :
  • DFT Calculations : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to identify positional isomerism or tautomeric forms .
  • UV-Vis Spectroscopy : Resolve conflicts between predicted and observed λmax by adjusting solvent polarity in TD-DFT simulations .
  • Cross-Validation : Use multiple techniques (e.g., XRD for absolute structure confirmation) to reconcile outliers in vibrational spectra .

Q. How does nitro group substitution influence the electronic properties and reactivity of indazole-5-carbonitriles?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing moiety, reducing electron density at the indazole core. Cyclic voltammetry reveals shifted redox potentials, while Hammett constants (σₚ ~ 1.27) correlate with enhanced electrophilicity at the 5-carbonitrile position. This electronic tuning impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and catalytic applications .

Q. How to apply multi-parameter refinement in SHELXL for high-accuracy structural determination of nitro-indazoles?

  • Methodological Answer : For high-precision refinement:
  • Use AFIX constraints for rigid nitro groups.
  • Apply SIMU and DELU restraints to manage thermal motion anisotropy.
  • For disordered nitro orientations, employ PART and SUMP commands to model partial occupancies .
  • Validate with R1 and wR2 residuals (<5% for high-quality data) .

Data Contradiction Analysis

Q. What are common byproducts in the synthesis of 6-nitro-1H-indazole-5-carbonitrile, and how are they identified?

  • Methodological Answer : Byproducts include:
  • Over-nitrated species (e.g., 4,6-dinitro derivatives): Identified via HRMS (m/z +46 Da per nitro group) .
  • Oxidized intermediates (e.g., indazole-5-carboxylic acid): Detected by IR (loss of C≡N stretch, gain of O-H stretch at ~3000 cm⁻¹) .
    Mitigation involves optimizing nitration time and temperature, with GC-MS or HPLC-MS to track side reactions .

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